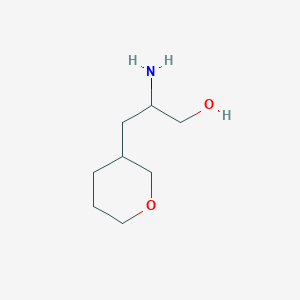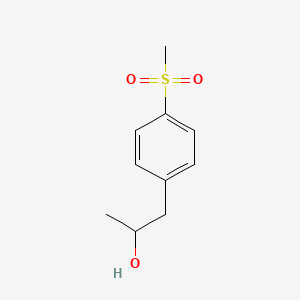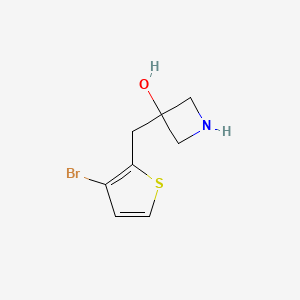
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is a heterocyclic compound that features an azetidine ring fused with a thiophene ring substituted with a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromothiophene-2-carbaldehyde and azetidine.
Formation of Intermediate: The intermediate is formed through a condensation reaction between 3-bromothiophene-2-carbaldehyde and azetidine under acidic conditions.
Final Product: The intermediate undergoes further functionalization to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with different nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other reduced derivatives.
Substitution: Various substituted azetidin-3-ol derivatives.
Applications De Recherche Scientifique
3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Mécanisme D'action
The mechanism of action of 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
3-Vinylazetidin-3-ol: Similar in structure but with a vinyl group instead of a bromothiophene moiety.
3-Vinyloxetan-3-ol: Contains an oxetane ring instead of an azetidine ring.
Azetidine and Oxetane Derivatives: Various derivatives with different substituents on the azetidine or oxetane rings.
Uniqueness: 3-((3-Bromothiophen-2-yl)methyl)azetidin-3-ol is unique due to the presence of the bromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C8H10BrNOS |
|---|---|
Poids moléculaire |
248.14 g/mol |
Nom IUPAC |
3-[(3-bromothiophen-2-yl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C8H10BrNOS/c9-6-1-2-12-7(6)3-8(11)4-10-5-8/h1-2,10-11H,3-5H2 |
Clé InChI |
ZBAXOKSNCBEZDJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)(CC2=C(C=CS2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


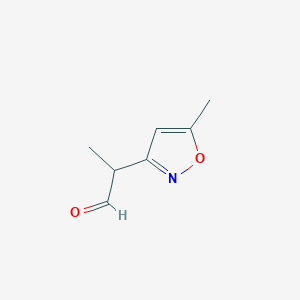
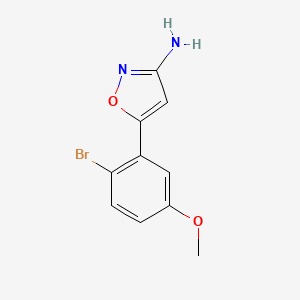
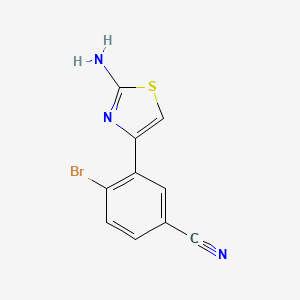

![6-chloro-1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B15314839.png)
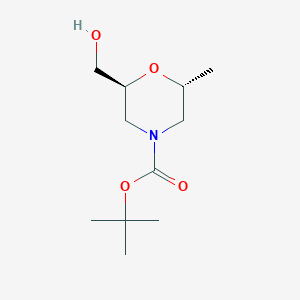
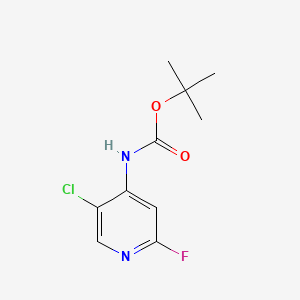
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B15314861.png)
